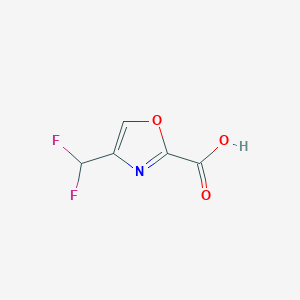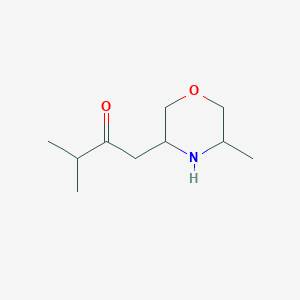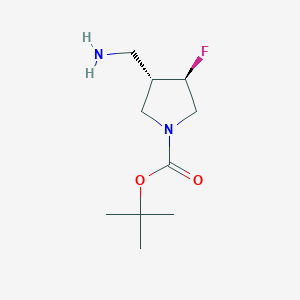
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems offer advantages such as better control over reaction parameters, reduced waste, and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(3S,4R)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl(3S,4R)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H19FN2O2 |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
WWJQJSHXCBBXRO-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
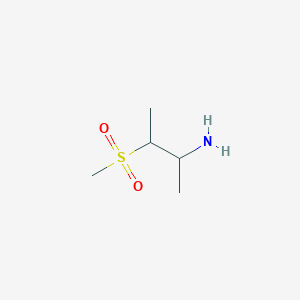
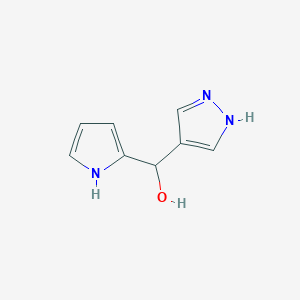
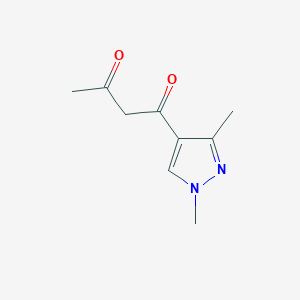
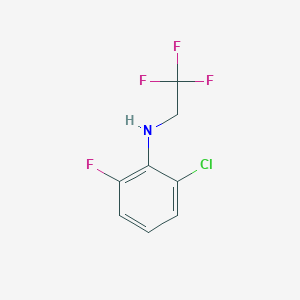
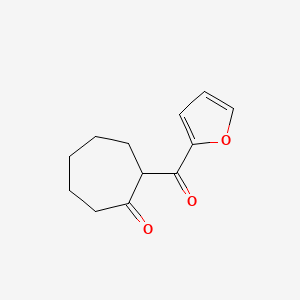
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
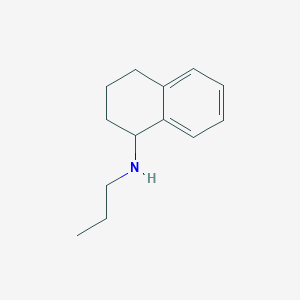
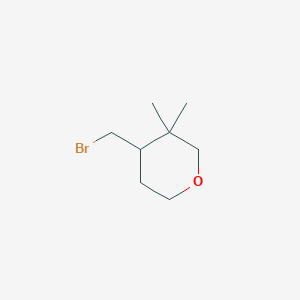
![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
